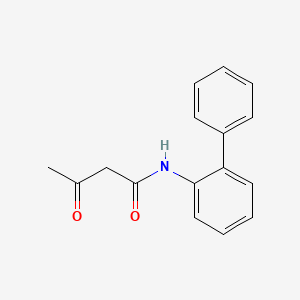![molecular formula C17H22N2O2 B5777227 N-[(4-nitrophenyl)methyl]adamantan-2-amine](/img/structure/B5777227.png)
N-[(4-nitrophenyl)methyl]adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-nitrophenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 4-nitrophenylmethyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methyl]adamantan-2-amine typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the tricyclization of cyclohexane derivatives or by the rearrangement of bicyclo[3.3.1]nonane derivatives.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the 4-Nitrophenylmethyl Group: The final step involves the reaction of the amino-adamantane derivative with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Adamantane: This is achieved through catalytic hydrogenation of dicyclopentadiene or by the isomerization of tetrahydrodicyclopentadiene.
Functionalization: The adamantane is then functionalized with the amino group and subsequently with the 4-nitrophenylmethyl group using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Nitro-adamantane derivatives.
Reduction: Amino-adamantane derivatives.
Substitution: Halogenated or alkylated adamantane derivatives.
Scientific Research Applications
N-[(4-nitrophenyl)methyl]adamantan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-[(4-nitrophenyl)methyl]adamantan-2-amine is unique due to the presence of the 4-nitrophenylmethyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives .
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-11(2-4-16)10-18-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,12-15,17-18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWTNMOPKSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
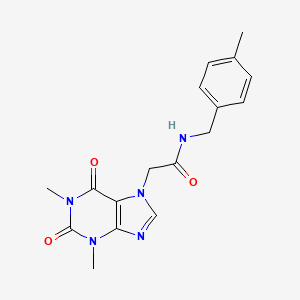
![6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5777160.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
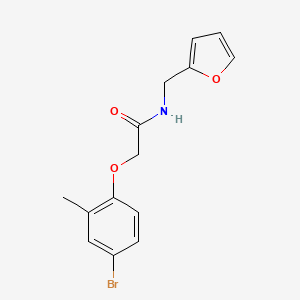
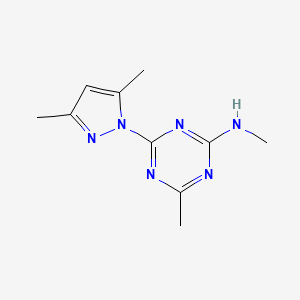
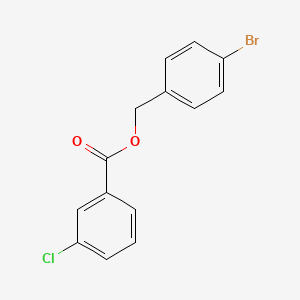
![N-cycloheptyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B5777186.png)
![(1Z)-1-[(5-FLUORO-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![1-[(4-Methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5777206.png)
![Benzothiazole, 2-[(phenylmethyl)sulfonyl]-](/img/structure/B5777211.png)
